molecular formula C19H15BrF2N2OS B2580695 2-(allylthio)-5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole CAS No. 1226429-68-0

2-(allylthio)-5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole

Cat. No.: B2580695
CAS No.: 1226429-68-0
M. Wt: 437.3
InChI Key: BGPNJDCZMPNWTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(allylthio)-5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The molecule also contains a bromophenyl group, a difluoromethoxyphenyl group, and an allylthio group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups around the imidazole ring. The presence of the bromophenyl and difluoromethoxyphenyl groups could potentially introduce steric hindrance, affecting the overall shape of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The bromophenyl group could undergo nucleophilic aromatic substitution reactions, while the allylthio group could participate in reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially its boiling point .

Scientific Research Applications

Synthesis of Novel Imidazoles as Potent Antimicrobial Agents

Imidazole derivatives have broad applications in clinical medicine due to their therapeutic properties. A study focused on synthesizing novel molecules, including derivatives like 1-(2-bromophenyl)-2-phenyl-1H-phenanthro[9,10-d]imidazole, to test their antimicrobial activities. These derivatives were synthesized via the reaction of substituted imidazole with bromine, displaying significant antimicrobial effects against pathogens such as Candida albicans at various concentrations (Narwal et al., 2012).

Reaction Mechanism and Synthesis Techniques

Research into imidazole derivatives' synthesis and reaction mechanisms has been conducted to optimize the synthesis processes. For example, the synthesis of 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole and its reaction mechanism were studied, highlighting the efficiency of catalysis, oxidation, and Debus cycloaddition reactions in producing imidazole derivatives with high yields (Hu Zhi-zhi, 2009).

Antimycotic Properties and COX-2 Inhibition

Some imidazole derivatives have been identified for their antimycotic properties and potential as selective cyclooxygenase-2 (COX-2) inhibitors, suggesting applications in treating fungal infections and inflammation. For instance, 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles showed significant in vitro and in vivo activity against various pathogens and Gram-positive bacteria (Heeres & van Cutsem, 1981). Furthermore, derivatives designed with C-2 alkylthio substituents demonstrated potent and selective COX-2 inhibition, comparable to celecoxib, in anti-inflammatory assays (Navidpour et al., 2007).

OLEDs and Fluorescence Response

Imidazole derivatives have also been explored for their potential in organic electronics, specifically in organic light-emitting diodes (OLEDs), and as fluorescent probes for metal ions. Tetrahedral silicon-centered imidazolyl derivatives, for instance, demonstrated high thermal stability and fluorescence, making them candidates for blue emitters or hole-blocking materials in OLEDs. Additionally, they showed a distinguishable fluorescence response to Ag (I) ions, suggesting applications in sensing technologies (Wang et al., 2010).

Safety and Hazards

As with any chemical compound, handling “2-(allylthio)-5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole” would require appropriate safety measures. The specific hazards associated with this compound would depend on its reactivity and biological activity .

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it exhibits desirable interactions with biological targets, it could be further developed and studied for potential use in areas like medicinal chemistry .

Properties

IUPAC Name

5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-2-prop-2-enylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrF2N2OS/c1-2-11-26-19-23-12-17(13-3-5-14(20)6-4-13)24(19)15-7-9-16(10-8-15)25-18(21)22/h2-10,12,18H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPNJDCZMPNWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.